

Application Notes and Protocols for T20 Protein Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a T20 protein binding assay using fluorescence polarization. T20, also known as Enfuvirtide, is an HIV fusion inhibitor that targets the viral glycoprotein gp41.[1][2][3] This assay is crucial for screening and characterizing potential antiviral compounds that disrupt the T20-gp41 interaction.

Introduction

HIV-1 entry into host cells is a multi-step process mediated by the viral envelope glycoproteins gp120 and gp41.[4][5][6] After gp120 binds to the CD4 receptor and a coreceptor on the target cell, gp41 undergoes a series of conformational changes.[4][6] This process involves the formation of a six-helix bundle (6-HB) from the N-terminal heptad repeat (N-HR) and C-terminal heptad repeat (C-HR) regions of gp41, which brings the viral and cellular membranes into close proximity, leading to fusion.[6][7]

T20 is a synthetic peptide that mimics the C-HR of gp41.[8][9] It competitively binds to the N-HR region, preventing the formation of the 6-HB and thereby inhibiting viral fusion and entry into the host cell.[7][8][10] This binding assay provides a quantitative method to study this interaction.

Principle of the Assay

This protocol utilizes fluorescence polarization (FP) to measure the binding of a fluorescently labeled T20 peptide (tracer) to a protein construct mimicking the N-HR of gp41. FP is a technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule.[11][12]

When the small, fluorescently labeled T20 tracer is unbound in solution, it rotates rapidly, and when excited with polarized light, the emitted light is largely depolarized.[11][13] Upon binding to the larger N-HR protein construct, the rotational motion of the T20 tracer is significantly slowed. This results in a higher degree of polarization of the emitted light.[11][12] The change in fluorescence polarization is directly proportional to the amount of tracer bound to the protein, allowing for the determination of binding affinity (Kd).

Quantitative Data Summary

The following table summarizes key quantitative data related to the T20-gp41 interaction from published literature. This data is useful for establishing expected assay parameters and for comparison with experimental results.

Parameter	Description	Value	Reference
Kd	Dissociation constant for T20 binding to a 5- Helix N-HR mimic	30 nM	[8][10]
Kd	Dissociation constant for a higher affinity T20 variant (T20-I)	0.75 nM	[10]
IC50	Half maximal inhibitory concentration of T20 against HIV-1 viral fusion	~3 nM	[10]
EC50	Half maximal effective concentration of T20 against HIV-1 viral fusion	1 ng/mL	[14]

Experimental Protocol: Fluorescence Polarization Binding Assay

This protocol describes the steps to determine the binding affinity of T20 for an N-HR gp41 protein construct.

Materials and Reagents

- Fluorescently labeled T20 peptide (e.g., FITC-T20)
- Unlabeled T20 peptide
- Recombinant gp41 N-HR protein construct (e.g., 5-Helix)
- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20
- Black, non-binding 96-well or 384-well microplates
- Microplate reader with fluorescence polarization capabilities

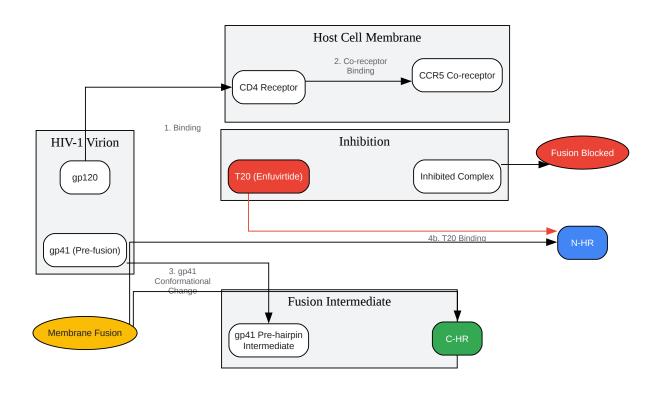
Experimental Procedure

- Preparation of Reagents:
 - Prepare a stock solution of the fluorescently labeled T20 (FITC-T20) in the assay buffer.
 The final concentration in the assay should be low (typically in the low nanomolar range) and should be optimized to give a stable and sufficient fluorescence signal.
 - Prepare a stock solution of the unlabeled T20 for competition assays.
 - Prepare a dilution series of the gp41 N-HR protein construct in the assay buffer.
- Assay Setup (Direct Binding):
 - To the wells of the microplate, add a fixed concentration of FITC-T20.
 - Add increasing concentrations of the gp41 N-HR protein construct to the wells.
 - For a negative control, add only FITC-T20 in assay buffer to some wells.

- Bring the final volume in each well to the desired amount with assay buffer.
- Incubate the plate at room temperature for 30-60 minutes, protected from light.
- Assay Setup (Competition Binding):
 - To the wells of the microplate, add a fixed concentration of FITC-T20 and a fixed concentration of the gp41 N-HR protein construct (typically at or near the Kd).
 - Add increasing concentrations of unlabeled T20 or test compound.
 - Include controls with only FITC-T20 and gp41 N-HR (maximum polarization) and only FITC-T20 (minimum polarization).
 - Bring the final volume in each well to the desired amount with assay buffer.
 - Incubate the plate at room temperature for 30-60 minutes, protected from light.

Measurement:

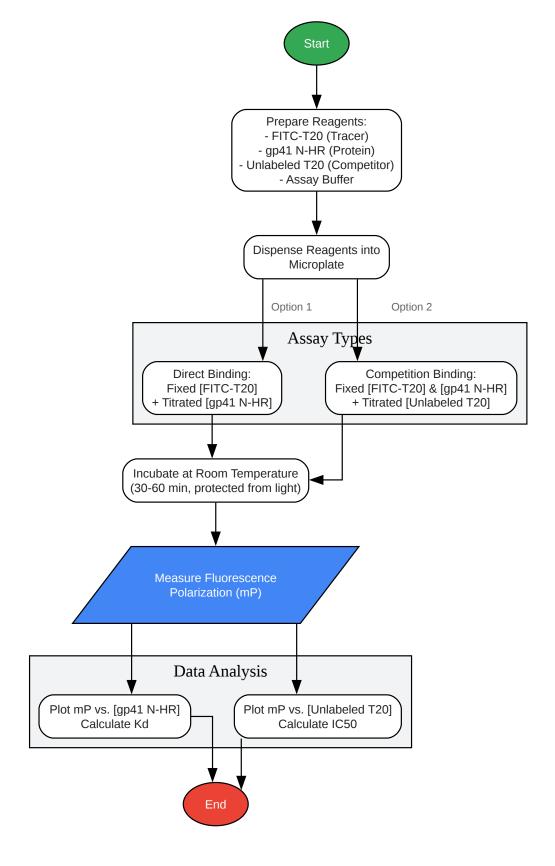
 Measure the fluorescence polarization on a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).


Data Analysis:

- For direct binding experiments, plot the fluorescence polarization values against the concentration of the gp41 N-HR protein construct. Fit the data to a one-site binding model to determine the Kd.
- For competition binding experiments, plot the fluorescence polarization values against the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50.

Visualizations

HIV-1 Fusion and T20 Inhibition Pathway


4a. 6-Helix Bundle Formation

Click to download full resolution via product page

Caption: Mechanism of HIV-1 fusion and inhibition by T20.

Experimental Workflow for T20 Binding Assay

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. [Enfuvirtide, mechanism of action and pharmacological properties] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enfuvirtide Wikipedia [en.wikipedia.org]
- 3. T-20 (enfuvirtide, Fuzeon) | CATIE Canada's source for HIV and hepatitis C information [catie.ca]
- 4. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Wikipedia [en.wikipedia.org]
- 6. Molecular Mechanism of HIV-1 Entry PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions of HIV-1 Inhibitory Peptide T20 with the gp41 N-HR Coiled Coil PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Interactions of HIV-1 inhibitory peptide T20 with the gp41 N-HR coiled coil PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 13. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific CL [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for T20 Protein Binding Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584007#t20-m-protein-binding-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com